molecular formula C9H9NO2 B3214306 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid CAS No. 1140239-83-3

6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid

Cat. No.: B3214306
CAS No.: 1140239-83-3
M. Wt: 163.17
InChI Key: FEUPVWGCNFKFLK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid (CAS 1140239-83-3) is a high-purity, heterocyclic organic compound serving as a versatile building block in medicinal chemistry and materials science research . With the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol, this fused bicyclic structure incorporates a carboxylic acid functional group, making it a valuable precursor for the synthesis of more complex molecules . This compound is part of the dihydrocyclopentapyridine family, a class of nitrogen-containing heterocycles recognized for their significant research value. Related analogs, such as carbonitrile derivatives, have demonstrated specific utility as highly effective corrosion inhibitors for carbon steel in acidic environments, showing inhibition efficiencies of up to 97.7% in electrochemical studies . The core scaffold is also a key intermediate in synthetic organic chemistry. Advanced synthetic methodologies, including manganese-catalyzed direct oxidations in water, have been developed to access ketone-containing analogs like 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, highlighting the relevance of this structural framework in the development of green chemistry protocols . Applications & Research Value: • Medicinal Chemistry: The structure serves as a privileged scaffold for designing novel bioactive molecules and pharmaceutical intermediates. • Materials Science: Closely related derivatives are employed as high-performance corrosion inhibitors, forming protective films on metal surfaces through both physisorption and chemisorption mechanisms . • Organic Synthesis: It acts as a fundamental starting material for constructing complex heterocyclic systems, including various functionalized pyridine and cyclopentane derivatives. Handling & Compliance: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use, or for personal application. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate laboratory safety protocols .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUPVWGCNFKFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Ultrasonic Radiation Method: Using cyclopentanone, ethyl formate, and sodium as raw materials in ether, 2-formylcyclopentanone is synthesized.

    Microwave Radiation Method: 2-hydroxycyclopentene pyridine is reacted with phosphorus pentachloride and phosphorus oxychloride under microwave radiation.

    High-Pressure Hydrogenation: Using 2-chlorocyclopentene pyridine as a raw material, hydrogenation is carried out in a high-pressure reactor with palladium on carbon as a catalyst.

Industrial Production Methods

Industrial production often employs the high-pressure hydrogenation method due to its high yield and efficiency. The use of palladium on carbon as a catalyst and hydrogen gas under controlled pressure and temperature conditions ensures a consistent and scalable production process .

Scientific Research Applications

Medicinal Chemistry

6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid has been investigated for its potential as a lead compound in drug development targeting various diseases:

  • Neuroprotective Agents: The compound has shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
  • Anti-inflammatory Activity: Studies indicate that derivatives of this compound exhibit anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases.

Research has demonstrated that the compound interacts with specific biological targets:

  • Calcium Channel Antagonism: Certain derivatives are noted for their ability to inhibit calcium channels, which can play a role in cardiovascular health and neurological functions.
  • Protein Kinase Inhibition: The compound's derivatives are being explored as inhibitors of protein kinases, which are crucial targets in cancer therapy due to their role in cell signaling pathways.

Materials Science

In materials science, this compound is utilized in the development of fluorescent probes and analytical tools. Its unique structural properties allow it to serve as a building block for synthesizing more complex heterocyclic compounds that are useful in various applications including sensors and imaging agents.

Case Studies

StudyFocusFindings
Neuroprotective EffectsDemonstrated that derivatives can enhance neuronal survival under stress conditions.
Anti-inflammatory PropertiesShowed significant reduction in inflammatory markers in animal models.
Corrosion InhibitionCAPD derivatives exhibited effective inhibition of carbon steel corrosion in acidic environments.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its anti-cancer properties may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation. The exact mechanisms can vary depending on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Cyclopenta[b]pyridine Derivatives

Compound Name Substituents/Modifications Functional Group(s) Molecular Weight (g/mol) Key Properties/Applications References
6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid Carboxylic acid at position 2 Carboxylic acid 163.18 Intermediate, unknown applications
CAPD derivatives (e.g., CAPD-1 to CAPD-4) Carbonitrile at position 3, alkoxy/aryl groups Carbonitrile, electron-donating groups Varies (~250–300) Corrosion inhibitors (97.7% efficiency in H₂SO₄)
2-Chloro-3-carboxylic acid hydrate Chloro at position 2, carboxylic acid at 3 Carboxylic acid, chloro - Hydrate form; enhanced stability
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine Nitro at position 3 Nitro - Electron-withdrawing; reactive intermediate
Thieno-fused derivatives Thiophene ring fused at positions 3,2-e Carboxylic acid, amino 234.28 Potential biological activity; sulfur-enhanced electronic properties

Physicochemical and Application Insights

  • Molecular Weight and Solubility: Lower molecular weight (163.18 g/mol) of the target compound may improve solubility in polar solvents compared to bulkier analogs (e.g., thieno-fused derivatives at 234.28 g/mol) .
  • Corrosion Inhibition : While CAPD derivatives excel here, the carboxylic acid group’s polarity could enhance hydrophilic adsorption, though competitive protonation in acidic media may reduce efficiency .

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid is a bicyclic compound characterized by a cyclopentane ring fused to a pyridine ring, featuring a carboxylic acid functional group. Its molecular formula is C9H9NO2C_9H_9NO_2 with a molecular weight of approximately 163.18 g/mol. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural uniqueness of this compound contributes to its biological activity. The presence of both nitrogen and carboxylic acid functionalities allows it to interact with various biological targets effectively.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound may act as an anti-inflammatory agent, potentially modulating inflammatory pathways in various conditions.
  • Neuroprotective Properties : The compound has shown promise in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders. Its interaction with neurotransmitter receptors suggests mechanisms for neuroprotection.
  • Anticancer Potential : Preliminary investigations indicate that it may possess anticancer properties by inhibiting specific enzymes or signaling pathways critical for cancer cell proliferation.

The biological activity of this compound is believed to involve various molecular targets and pathways:

  • Binding Affinities : Interaction studies have shown that this compound can bind to specific receptors or enzymes, influencing their activity. For instance, it has been reported to interact with neurotransmitter receptors, which may underlie its neuroprotective effects .
  • Enzyme Inhibition : The compound’s potential anticancer effects may arise from its ability to inhibit enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Pathways : It may affect key signaling pathways that regulate apoptosis and cell cycle progression, contributing to its anticancer properties .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated anti-inflammatory effects in vitro.
Showed potential neuroprotective effects through neurotransmitter modulation.
Indicated anticancer properties with specific enzyme inhibition in cancer cell lines.

Synthesis and Derivatives

Various synthetic routes have been developed for producing this compound. Notably, it can serve as a precursor for more complex molecules through coupling reactions or cyclization processes . The exploration of derivatives has revealed compounds with enhanced biological activities:

Compound NameMolecular FormulaKey Features
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acidC9H10N2O2Enhanced activity due to amino substitution
2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acidC9H9NO3Increased solubility and reactivity
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridineC11H12BrNIncreased electrophilicity due to bromine

Q & A

Q. What are the optimal synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid and its derivatives?

The synthesis typically involves cyclocondensation reactions or multi-step protocols using cyclopentanone derivatives and heterocyclic precursors. For example, substituted cyclopenta[b]pyridines are synthesized via cyclization of 2-(3-oxo-aryl-propyl)cyclopentanone intermediates with ammonium acetate under reflux in acetic acid . Key parameters include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure derivatives, with yields ranging from 45–70% .

Q. How are structural and purity assessments conducted for this compound?

Characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 122.5–23.5 ppm for cyclopentane protons) and IR (C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis : Confirmation of molecular formulas (e.g., C₉H₉NO₂) with <1% deviation between calculated and observed values .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of electrophilic substitutions on the pyridine ring?

The pyridine moiety’s electron-deficient nature directs electrophilic attacks to the α-positions (C-3 and C-5). Computational studies (DFT) reveal that:

  • Electronic Effects : Nitration at C-3 is favored due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 28 kcal/mol for C-5) .
  • Steric Hindrance : Bulky substituents at C-2 (e.g., carboxylic acid) disfavor substitutions at adjacent positions .
    Experimental validation uses deuterated analogs and kinetic isotope effects (KIE > 1.2 confirms electronic control) .

Q. How can computational modeling predict the compound’s bioactivity?

  • Docking Studies : Molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2) identifies hydrogen bonding (e.g., carboxylic acid with Arg120) and π-π stacking interactions .
  • QSAR Models : Hammett constants (σ) of substituents correlate with antibacterial IC₅₀ (R² = 0.89), suggesting electron-withdrawing groups enhance activity .

Q. What are the stability challenges under experimental conditions?

  • Thermal Stability : Decomposition occurs above 150°C (TGA data), requiring inert atmospheres (N₂/Ar) for high-temperature reactions .
  • Light Sensitivity : UV-Vis studies show photodegradation (t₁/₂ = 48 hrs under 365 nm light), necessitating amber glassware .

Q. How are safety protocols tailored for handling this compound in labs?

  • Protective Equipment : Respirators (NIOSH-approved N95) and nitrile gloves are mandatory due to potential carcinogenicity (IARC Group 2B) .
  • Waste Management : Neutralization with 10% NaOH before disposal minimizes environmental release of toxic intermediates .

Q. What contradictions exist in current pharmacological data?

  • Antimicrobial Studies : Derivatives show MIC = 2–8 µg/mL against S. aureus but poor activity against Gram-negative strains (MIC > 64 µg/mL), likely due to efflux pumps .
  • Cytotoxicity : EC₅₀ varies widely (5–50 µM) across cell lines, suggesting tissue-specific uptake mechanisms that require further validation .

Q. How can researchers address gaps in physicochemical data?

  • Missing Data : Boiling point, solubility, and pKa values are unreported in public databases. Experimental determination via:
    • DSC for melting points.
    • Potentiometric Titration for pKa .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid

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